Selective Inhibition of Plasmodium falciparum G6PD vs. Human G6PD
2-Chloro-4-hydrazinopyrimidine demonstrates a 4.5-fold selectivity window for inhibiting Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) over the human isoform. This differential activity is crucial for minimizing host toxicity while targeting the parasite [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 17.9 μM (PfG6PD); IC50 = 80 μM (hG6PD) |
| Comparator Or Baseline | Human G6PD (hG6PD) as a selectivity baseline |
| Quantified Difference | Selectivity ratio: 80 / 17.9 ≈ 4.5-fold higher potency against the parasitic enzyme |
| Conditions | Inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase after 2 hrs by resazurin/diaphorase coupled assay (PfG6PD); Inhibition of human glucose-6-phosphate dehydrogenase after 90 mins by resazurin/diaphorase coupled assay (hG6PD) [1] |
Why This Matters
This quantifiable selectivity profile provides a scientific basis for prioritizing this compound in antimalarial drug discovery programs over non-selective G6PD inhibitors.
- [1] BindingDB. (n.d.). BDBM50396484 (CHEMBL2170931) Activity Data for 2-Chloro-4-hydrazinopyrimidine. View Source
